Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring, a benzoate ester, and a chlorophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorophenyl group, and the final esterification to form the benzoate. Common reagents used in these reactions include chlorosulfonic acid, piperidine, and methyl benzoate. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or alkane.
Scientific Research Applications
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its structural complexity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group may enhance its binding affinity, while the piperidine ring can influence its overall conformation and reactivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}-4-METHYLBENZOATE
- METHYL 4-CHLORO-3-{1-[(3-CHLOROPHENYL)METHYL]PIPERIDINE-3-AMIDO}BENZOATE
Uniqueness
METHYL 3-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-AMIDO}BENZOATE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H23ClN2O5S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
methyl 3-[[1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H23ClN2O5S/c1-29-21(26)16-4-2-6-19(12-16)23-20(25)17-5-3-11-24(13-17)30(27,28)14-15-7-9-18(22)10-8-15/h2,4,6-10,12,17H,3,5,11,13-14H2,1H3,(H,23,25) |
InChI Key |
OKTRWURHRCCERF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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